molecular formula C10H12BrN B12086077 1-(4-Bromophenyl)but-3-en-1-amine

1-(4-Bromophenyl)but-3-en-1-amine

Cat. No.: B12086077
M. Wt: 226.11 g/mol
InChI Key: QJBPQBRSRNDVJT-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- is a chemical compound with a complex structure that includes a benzene ring, a bromine atom, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 4-bromo-alpha-2-propen-1-yl-, (alphaS)- is unique due to its specific structural features, such as the presence of a bromine atom and a propenyl group

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(4-bromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2

InChI Key

QJBPQBRSRNDVJT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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